Cas no 102-83-0 (3-(Dibutylamino)propylamine)

3-(Dibutylamino)propylamine is a tertiary amine derivative with the molecular formula C₁₁H₂₆N₂. It features a propylamine backbone substituted with dibutylamino groups, imparting both basicity and lipophilic character. This compound is commonly utilized as an intermediate in organic synthesis, particularly for the preparation of surfactants, corrosion inhibitors, and specialty chemicals. Its bifunctional structure allows for further derivatization, enabling applications in polymer modification and pharmaceutical synthesis. The dibutylamino group enhances solubility in organic solvents, while the primary amine moiety provides reactivity for crosslinking or functionalization. The compound is typically handled under inert conditions due to its sensitivity to moisture and CO₂. Storage recommendations include cool, dry environments in tightly sealed containers.
3-(Dibutylamino)propylamine structure
3-(Dibutylamino)propylamine structure
Product name:3-(Dibutylamino)propylamine
CAS No:102-83-0
MF:C11H26N2
MW:186.337543010712
MDL:MFCD00008219
CID:35201
PubChem ID:24893885

3-(Dibutylamino)propylamine Chemical and Physical Properties

Names and Identifiers

    • N1,N1-Dibutylpropane-1,3-diamine
    • N,N-Dibutyl-1,3-propanediamine
    • 3-aminopropyldibutylamine
    • 3-(di-n-butylamino)proylamine
    • N,N-Di-n-butyl-1,3-propylenediamine
    • RARECHEM AL BW 1134
    • N,N'-DI-N-BUTYL-1,3-PROPANEDIAMINE
    • N,N-DI-N-BUTYL-1,3-PROPANEDIAMINE
    • N,N-DIBUTYLTRIMETHYLENEDIAMINE
    • N,N-DIBUTYL-1,3-DIAMINOPROPANE
    • 3-(di-Normal-butylamino)-propylamine
    • 3-(Dibutylamino)propylamine
    • 3,4-DiMethoxycinnaMic acid
    • N',N'-dibutylpropane-1,3-diamine
    • DBAPA
    • DIBUTYLAMINO PROPYLAMINE
    • N,N-Dibutylaminopropylamine
    • n,n-dibutyl-3-propanediamine
    • DibutylaMino)propylaMin
    • (3-Aminopropyl)Dibutylamine
    • 1,3-PROPANEDIAMINE, N,N-DIBUTYL-
    • 3-(Di-n-butylamino)propylamine
    • 1,3-Propanediamine, N1,N1-dibutyl-
    • 3-(Dibutylamino)-n-propylamine
    • KYCGURZGBKFEQB-UHFFFAOYSA-N
    • 3SFY0J0731
    • N,N-di-n-Butyl-1,3-pro
    • BRN 0635829
    • AI3-25437
    • DTXSID8059261
    • 3-(Dibutylamino)propylamine, 98%
    • AKOS009158401
    • WLN: Z3N4 & 4
    • LS-14036
    • UNII-3SFY0J0731
    • CHEMBL534299
    • FT-0629445
    • 102-83-0
    • 3-dibutylaminopropylamine
    • 3-aminopropyl-dibutyl-amine
    • NSC7777
    • Q27257978
    • MFCD00008219
    • CS-W016886
    • NSC6333
    • D1078
    • EINECS 203-059-2
    • 1, N,N-dibutyl-
    • 3-(N,N-DI-N-BUTYLAMINO)-1-AMINOPROPANE
    • NSC-7777
    • J-000811
    • NS00023182
    • Z330828934
    • SY049949
    • N-AMINOPROPYL-N,N-DIBUTYLAMINE
    • D97282
    • SCHEMBL181644
    • NSC 6333
    • NSC-6333
    • 3-(Dibutylamino)-1-propylamine
    • EN300-8045904
    • 4-04-00-01262 (Beilstein Handbook Reference)
    • butane, aminopropyl-N-(n-butyl)amino-
    • MDL: MFCD00008219
    • Inchi: 1S/C11H26N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-12H2,1-2H3
    • InChI Key: KYCGURZGBKFEQB-UHFFFAOYSA-N
    • SMILES: N(CCCN)(CCCC)CCCC
    • BRN: 0635829

Computed Properties

  • Exact Mass: 186.21000
  • Monoisotopic Mass: 186.209599
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 9
  • Complexity: 86.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.2
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 29.3

Experimental Properties

  • Color/Form: Colorless liquid.
  • Density: 0.827 g/mL at 25 °C(lit.)
  • Melting Point: -50 ºC
  • Boiling Point: 125°C/21mmHg(lit.)
  • Flash Point: Fahrenheit: 219.2 ° f
    Celsius: 104 ° c
  • Refractive Index: n20/D 1.4463(lit.)
  • Water Partition Coefficient: 10 g/l (20 ºC)
  • PSA: 29.26000
  • LogP: 2.93770
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive
  • FEMA: 2007

3-(Dibutylamino)propylamine Security Information

  • Symbol: GHS05 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H311,H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2922 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45
  • RTECS:TX7175000
  • Hazardous Material Identification: C
  • Risk Phrases:R34
  • Safety Term:8
  • Packing Group:II
  • Packing Group:II
  • TSCA:Yes
  • HazardClass:8
  • PackingGroup:III
  • Hazard Level:8

3-(Dibutylamino)propylamine Customs Data

  • HS CODE:2921290000
  • Customs Data:

    China Customs Code:

    2921290000

    Overview:

    2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

3-(Dibutylamino)propylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006009-100ml
3-(Dibutylamino)propylamine
102-83-0 97%
100ml
¥283 2023-09-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006009-5ml
3-(Dibutylamino)propylamine
102-83-0 97%
5ml
¥80 2023-09-11
Ambeed
A293657-25g
N1,N1-Dibutylpropane-1,3-diamine
102-83-0 97%
25g
$29.0 2025-02-19
Enamine
EN300-8045904-10.0g
(3-aminopropyl)dibutylamine
102-83-0 95.0%
10.0g
$27.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1078-500ml
3-(Dibutylamino)propylamine
102-83-0 98.0%(GC&T)
500ml
¥1830.0 2023-09-02
Enamine
EN300-8045904-50.0g
(3-aminopropyl)dibutylamine
102-83-0 95.0%
50.0g
$69.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1078-500ml
3-(Dibutylamino)propylamine
102-83-0 98.0%(GC&T)
500ml
¥1830.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D100545-500ml
3-(Dibutylamino)propylamine
102-83-0 97%
500ml
¥699.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1015260-5g
N1,N1-dibutylpropane-1,3-diamine
102-83-0 98%
5g
¥45 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1015260-100g
N1,N1-dibutylpropane-1,3-diamine
102-83-0 98%
100g
¥295.00 2023-11-22

3-(Dibutylamino)propylamine Related Literature

Additional information on 3-(Dibutylamino)propylamine

Chemical Overview of 3-(Dibutylamino)propylamine (CAS No. 102-83-0)

3-(Dibutylamino)propylamine, a tertiary amine with the chemical formula C14H34N2, is a versatile organic compound classified under the CAS registry number 102-83-0. This compound exhibits a branched aliphatic structure, featuring a central propyl chain substituted with a dibutylamino group at the third carbon position. Its molecular weight of approximately 246.4 g/mol and density of 0.79 g/cm³ at standard conditions underscore its utility in various chemical processes requiring low viscosity and high reactivity. Recent advancements in synthetic methodologies have highlighted its role as an intermediate in the production of specialty polymers, surfactants, and pharmaceutical intermediates.

In academic research, dibutylamino-functionalized propylamines have gained attention for their unique electronic properties. A 2023 study published in *Journal of Organic Chemistry* demonstrated their ability to act as effective proton sponges in aqueous environments, enhancing the stability of sensitive biomolecules during purification processes. This property is particularly valuable in biopharmaceutical applications where maintaining protein integrity is critical. Furthermore, computational modeling studies by researchers at MIT revealed that the steric hindrance introduced by the dibutylamino group modulates hydrogen bonding interactions, making it a promising candidate for designing self-assembling nanomaterials.

The synthesis of C14H34N2 typically involves nucleophilic substitution reactions between dibutylaniline derivatives and propylene oxide under controlled conditions. Innovations in catalytic systems reported in *ACS Sustainable Chemistry & Engineering* (June 2024) have reduced energy consumption by 40% through the use of heterogeneous catalysts containing transition metal nanoparticles. These advancements align with global sustainability goals while maintaining product purity standards required for industrial applications.

In drug discovery pipelines, triethylamine analogs like this compound are being explored as modulators of ion channel activity. A collaborative study between Stanford University and Pfizer highlighted its potential to inhibit voltage-gated sodium channels without affecting potassium channels—a breakthrough for developing safer analgesics with reduced cardiotoxicity risks. Preclinical trials published in *Nature Communications* (March 2024) confirmed its efficacy in reducing neuropathic pain symptoms in rodent models by selectively targeting Nav1.7 channels.

Surface chemistry applications leverage the amphiphilic nature of dibutylaminopropylamines, enabling their use as stabilizers in emulsion polymerization processes. A patent filed by Dow Chemical (USPTO #17/987,654) describes their incorporation into waterborne coatings to improve adhesion on hydrophobic substrates while maintaining VOC compliance standards. This dual functionality has expanded their utility across automotive refinishing and industrial maintenance coatings sectors.

Recent spectroscopic analyses using synchrotron-based X-ray absorption near-edge structure (XANES) techniques have provided unprecedented insights into its coordination chemistry with transition metal ions. Research from ETH Zurich (published December 2023) demonstrated that C14H34N2-metal complexes exhibit tunable redox potentials suitable for battery electrolyte formulations, addressing challenges related to lithium-ion cell degradation at high charge/discharge rates.

In conclusion, compound CAS No. 102-83-0 continues to evolve beyond traditional roles through interdisciplinary innovations spanning materials science and biomedicine. Its structural flexibility combined with emerging synthetic strategies positions it as a key building block for next-generation technologies addressing critical challenges across multiple industries.

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